molecular formula C9H18N2 B1445206 7-Ethyl-2,7-diazaspiro[3.5]nonane CAS No. 1784200-00-5

7-Ethyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1445206
CAS No.: 1784200-00-5
M. Wt: 154.25 g/mol
InChI Key: ACUVZCGKOTXVBG-UHFFFAOYSA-N
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Description

7-Ethyl-2,7-diazaspiro[3.5]nonane is a spirocyclic chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It is characterized by a unique spiro[3.5]nonane core structure, where two rings are connected through a central spiro carbon atom, creating a three-dimensional scaffold that is highly valuable in medicinal chemistry. The 2,7-diazaspiro[3.5]nonane scaffold is a significant pharmacophore in drug discovery. Research indicates its critical role in the development of potent and selective sigma receptor (S1R and S2R) ligands . Sigma receptors are implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases. Compounds based on this core have demonstrated remarkable binding affinity, with some derivatives showing Ki values in the low nanomolar range (e.g., 2.7 nM for S1R) . Furthermore, the scaffold's versatility is highlighted by its application in designing selective dopamine receptor subtype 4 (D4R) antagonists . Replacing a piperidine core with a 2,7-diazaspiro[3.5]nonane group has been shown to confer improved selectivity for D4R over other dopamine receptors, a key challenge in developing potential adjuvants for Parkinson's disease management . As a synthetic intermediate, this ethyl-substituted derivative serves as a key building block for the construction of more complex molecules. Its structure is a versatile template for further functionalization, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVZCGKOTXVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Diazaspiro 3.5 Nonane Core and Its Derivatives

Retrosynthetic Analysis of the 2,7-Diazaspiro[3.5]nonane Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com For the 2,7-diazaspiro[3.5]nonane framework, the key challenge is the formation of the spirocyclic center, where two rings share a single carbon atom.

A primary retrosynthetic disconnection breaks the bonds around the spirocyclic carbon. One logical approach involves disconnecting the four-membered azetidine ring from the six-membered piperidine ring. This identifies a piperidine-based precursor as a key starting material. For instance, a Knoevenagel condensation-type reaction can be envisioned, starting from a 4-piperidone derivative and a C2-synthon (a two-carbon building block) which would form the basis of the azetidine ring.

Another powerful strategy for constructing spirocenters, particularly a quaternary carbon next to a ketone, is the pinacol rearrangement. youtube.com In a retrosynthetic sense, a spiro-ketone can be traced back to a 1,2-diol precursor which, upon acid-catalyzed rearrangement, would form the desired spirocyclic system through a 1,2-alkyl shift. youtube.comorganic-chemistry.org This approach transforms the challenge of forming the spirocycle into the synthesis of a suitable diol.

Ring expansion and ring-enlargement strategies offer another avenue. nih.govresearchgate.net Here, a pre-existing ring is expanded by one or more atoms to form the desired cyclic system. For the azetidine portion of the 2,7-diazaspiro[3.5]nonane, one could imagine a ring expansion of a corresponding aziridine precursor. nih.govacs.orgchemrxiv.org

Established Synthetic Routes to the 2,7-Diazaspiro[3.5]nonane Core

Several synthetic routes have been established to construct the 2,7-diazaspiro[3.5]nonane core, leveraging various cyclization strategies.

The formation of the spirocyclic structure is the cornerstone of the synthesis. This is typically achieved through reactions that build one ring onto another at a single carbon atom.

A widely utilized method for constructing the 2,7-diazaspiro[3.5]nonane core involves a variation of the Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this specific synthesis, N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) serves as the ketone. The active methylene compound is diethyl malonate, and ammonium acetate provides the nitrogen source for the second amine in the azetidine ring.

The reaction is typically catalyzed by a weak base, such as piperidine. sci-hub.seresearchgate.net The mechanism involves the initial formation of an enolate from diethyl malonate, which then attacks the carbonyl carbon of the piperidone. Subsequent cyclization, dehydration, and incorporation of the nitrogen from ammonium acetate lead to the formation of the spiro-dinitrile or a related intermediate, which can then be reduced to afford the 2,7-diazaspiro[3.5]nonane core. The Boc-protecting group on the piperidine nitrogen can be removed under acidic conditions.

Table 1: Knoevenagel Condensation Reaction Parameters

Reactant 1 Reactant 2 Catalyst/Reagents Product Type Ref.
Aldehyde/Ketone Active Methylene Compound Weak Amine Base (e.g., Piperidine) α,β-unsaturated ketone (conjugated enone) wikipedia.org
2-Methoxybenzaldehyde Thiobarbituric Acid Piperidine in Ethanol Enone (Charge Transfer Complex) wikipedia.org

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a carbonyl compound. wikipedia.orgbyjus.com This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-rearrangement of an adjacent alkyl or aryl group. chemistrysteps.com This rearrangement is a powerful tool for creating spirocycles, especially when one of the diol's carbons is part of a ring. organic-chemistry.orgrsc.org

In the context of spiro[3.5]nonane synthesis, a suitable starting material would be a 1-(1-hydroxycyclohexyl)ethane-1,2-diol derivative. Protonation of one hydroxyl group and its departure as water generates a carbocation. A subsequent migration of a carbon atom from the cyclohexane ring to the adjacent carbocation center results in a ring expansion, forming a spiro[3.5]nonanone structure. nih.gov The driving force for the rearrangement is the formation of a more stable oxonium ion, which is a resonance form of the final protonated ketone. chemistrysteps.com While not a direct route to the diazaspiro compound, this method establishes the carbon skeleton, which can be further functionalized.

Table 2: Key Features of Pinacol Rearrangements

Feature Description Ref.
Reaction Type Acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. wikipedia.org
Key Intermediate Carbocation, which undergoes a 1,2-alkyl or aryl shift. chemistrysteps.com
Driving Force Formation of a resonance-stabilized oxonium ion (protonated ketone). chemistrysteps.com
Application Can be used for ring expansion or contraction in cyclic systems. organic-chemistry.org

| Spirocycle Formation | Migration of a ring carbon during rearrangement can lead to a spirocyclic ketone. | rsc.orgnih.gov |

Ring-enlargement reactions provide an elegant method for synthesizing cyclic systems that may be difficult to access through direct cyclization. nih.govresearchgate.netconsensus.app For the construction of the azetidine ring in diazaspiro[3.5]nonane analogs, one-carbon ring expansion of an aziridine is a viable strategy. nih.govchemrxiv.org This can be achieved through various methods, including the reaction of aziridines with carbenes or carbene precursors, which can lead to a nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.org

A patented method describes the synthesis of a 1-carbonyl-7-azaspiro[3.5]nonane derivative through a process involving epoxidation followed by a ring-enlargement reaction. google.com This highlights that transformations of smaller, pre-formed rings are a key strategy in the synthesis of these spirocyclic systems. Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, resulting in a [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov These methods underscore the versatility of ring expansion in accessing complex heterocyclic scaffolds.

The reaction between acrylates and diethyl acetonedicarboxylate represents a Michael addition followed by an intramolecular cyclization (e.g., Dieckmann condensation). Diethyl acetonedicarboxylate can be deprotonated to form a nucleophilic enolate. sigmaaldrich.com This enolate can then act as a Michael donor, adding to the β-carbon of an acrylate ester (a Michael acceptor). youtube.com

Following the initial Michael addition, the resulting intermediate contains both ester and ketone functionalities. If the substrate is designed appropriately, a subsequent intramolecular condensation, such as a Dieckmann condensation between two ester groups or an aldol-type reaction involving the ketone, can lead to the formation of a new ring. In the context of the diazaspiro core, an aza-Michael addition offers a more direct route. frontiersin.orgnih.gov In this variation, an amine adds to the acrylate, and the resulting intermediate can undergo a cascade cyclization to form a heterocyclic ring. frontiersin.orgnih.gov This strategy allows for the introduction of the necessary nitrogen atoms for the diazaspiro framework.

Multicomponent Reactions in Spirocyclic Synthesis

Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This approach offers advantages in terms of atom economy, reduced reaction times, and operational simplicity. While specific MCRs for the direct synthesis of the 2,7-diazaspiro[3.5]nonane core are not extensively documented, the principles of MCRs are widely applied to the synthesis of various spirocyclic systems.

For instance, the 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from the condensation of an amine and an aldehyde, with activated alkenes is a powerful MCR for constructing pyrrolidine-containing spirocycles. whiterose.ac.uk A hypothetical MCR approach to a precursor of the 2,7-diazaspiro[3.5]nonane skeleton could involve the reaction of a suitable amine, a carbonyl compound, and a dipolarophile to rapidly assemble a complex spirocyclic intermediate, which could then be further elaborated to the desired diazaspirocycle. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex spirodiamines like 7-Ethyl-2,7-diazaspiro[3.5]nonane.

Targeted Synthesis of this compound

The targeted synthesis of this compound from the parent 2,7-diazaspiro[3.5]nonane scaffold requires the selective introduction of an ethyl group at the N7 position. This is typically achieved through strategic N-alkylation, often involving the use of protecting groups to ensure regioselectivity.

Strategies for Selective N-Alkylation to Incorporate the Ethyl Group

Selective N-alkylation of the 2,7-diazaspiro[3.5]nonane core is a critical step in the synthesis of the title compound. The two nitrogen atoms in the scaffold, one in the azetidine ring and one in the piperidine ring, exhibit different steric and electronic environments, which can be exploited for selective functionalization. However, to achieve high selectivity, a common strategy involves the use of an orthogonal protecting group strategy.

Direct N-alkylation using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base is a classical method for introducing an ethyl group onto an amine. For the synthesis of this compound, a mono-protected 2,7-diazaspiro[3.5]nonane derivative is typically used as the starting material. For example, starting with 2-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane, the less sterically hindered and more nucleophilic N7 amine can be selectively alkylated.

The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine, thereby increasing its nucleophilicity. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Subsequent deprotection of the N2 position would yield the desired this compound.

Reductive amination is another powerful method for N-alkylation and offers a milder alternative to alkylation with alkyl halides. sigmaaldrich.comchemicalbook.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

To synthesize this compound, a mono-protected 2,7-diazaspiro[3.5]nonane could be reacted with acetaldehyde in the presence of a mild reducing agent. sigmaaldrich.comchemicalbook.com Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the starting aldehyde. chemicalbook.com The reaction is typically performed in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature. The use of a mono-protected starting material is crucial to direct the ethylation to the N7 position.

Protection and Deprotection Strategies of Amine Functionalities (e.g., Boc, Cbz)

The selective synthesis of this compound heavily relies on the use of amine protecting groups to differentiate the two nitrogen atoms of the spirocyclic core. The most commonly used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. researchgate.netacs.org

The synthesis often starts with the protection of one of the amine functionalities of 2,7-diazaspiro[3.5]nonane. Due to the different reactivity of the two nitrogens, mono-protection can often be achieved with careful control of reaction conditions. For example, reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) can selectively protect one of the amines, often the more reactive one. A patent describes the synthesis of tert-butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate, a Boc-protected precursor. researchgate.net

Once one nitrogen is protected (e.g., with a Boc group at N2), the other nitrogen (N7) can be selectively ethylated using the methods described above (alkylation with an ethyl halide or reductive amination). whiterose.ac.uk

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is of great importance for its potential applications in pharmacology, as different enantiomers of a chiral drug can have distinct biological activities. Since this compound is a chiral molecule, its synthesis can result in a racemic mixture of two enantiomers. The stereoselective synthesis to obtain a single enantiomer can be approached in two main ways: chiral resolution of a racemic mixture or asymmetric synthesis.

While no direct method for the stereoselective synthesis of this compound has been reported, general strategies for the synthesis of chiral spirocycles can be considered.

Chiral Resolution: This approach involves the separation of the enantiomers from a racemic mixture of a suitable intermediate or the final product. A common technique is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation. nih.govnih.gov Alternatively, classical resolution can be achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. Subsequent removal of the chiral auxiliary would yield the desired enantiomer.

Asymmetric Synthesis: A more elegant approach is to introduce the chirality during the synthesis. This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral starting material. For instance, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. nih.gov Another strategy is to employ a chiral catalyst in one of the synthetic steps, such as an asymmetric hydrogenation or an asymmetric alkylation, to induce the formation of one enantiomer over the other. rsc.org The asymmetric synthesis of related spirocyclic amines has been reported and these methods could potentially be adapted for the synthesis of the enantiomers of this compound. rsc.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikiwand.comchemeurope.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. chemeurope.com This method relies on the steric and electronic properties of the auxiliary to control the facial selectivity of bond formation.

The general strategy involves attaching an optically active auxiliary to an achiral precursor of the diazaspiro[3.5]nonane system. The inherent chirality of the auxiliary then guides the formation of the spirocyclic core in a diastereoselective manner. For instance, well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine amides could be adapted for this purpose. chemeurope.com The process typically involves the reaction of the auxiliary-attached substrate, followed by cyclization to form the spiro-framework. The diastereomeric products are then separated, and the chiral auxiliary is cleaved to yield the enantiomerically enriched diazaspiro[3.5]nonane.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in publicly accessible literature, the principle is a cornerstone of asymmetric synthesis. youtube.com The success of this method would depend on the development of a synthetic route where the auxiliary effectively influences the stereochemical outcome of the spirocyclization step.

Table 1: Common Chiral Auxiliaries and Their General Applications

Chiral AuxiliaryTypical ApplicationRemoval Method
Evans' OxazolidinonesAsymmetric alkylations, aldol reactionsHydrolysis, Reductive Cleavage
(1R,2S)-trans-2-Phenyl-1-cyclohexanolEne reactionsHydrolysis
PseudoephedrineAsymmetric alkylation of amidesAmide cleavage
CamphorsultamAldol reactions, Diels-Alder reactionsHydrolysis, Reductive Cleavage
8-PhenylmentholAsymmetric synthesis of prostaglandinsHydrolysis
Asymmetric Catalysis for Spirocenter Formation

Asymmetric catalysis is a powerful tool for generating chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that directs the stereochemical course of the reaction.

For the synthesis of spiro-compounds like 2,7-diazaspiro[3.5]nonane derivatives, asymmetric catalysis can be applied to key bond-forming reactions that establish the spirocenter. ehu.eus For example, an intramolecular cyclization or a cycloaddition reaction could be rendered enantioselective by a suitable chiral catalyst. Research in this area has explored various catalytic systems for similar spirocyclic structures. For instance, hydroquinine-derived bifunctional squaramide catalysts have been successfully used in cascade spiroannulation reactions to generate two stereocenters with high enantioselectivity. uva.es Such methodologies could potentially be adapted for the asymmetric synthesis of the 2,7-diazaspiro[3.5]nonane core.

The development of a catalytic asymmetric synthesis of this compound would represent a significant advancement, providing a more atom-economical and efficient route to this important chiral building block.

Classical Resolution Techniques for Spiroamine Systems

Classical resolution is a long-standing and practical method for separating enantiomers of a racemic mixture. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. After separation, the individual diastereomers are treated with a base to liberate the enantiomerically pure amines and recover the resolving agent.

For spiroamines like this compound, this method is highly applicable. The basic nitrogen atoms in the diazaspirocycle can readily form salts with chiral acids.

Commonly Used Chiral Resolving Agents for Amines:

(R)- or (S)-Mandelic acid

(R)- or (S)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)

(R)- or (S)-Camphorsulfonic acid

(R)- or (S)-Phenylglycine

The efficiency of a classical resolution depends on several factors, including the choice of resolving agent and solvent, the ease of crystallization of one of the diastereomeric salts, and the efficiency of the recovery of the desired enantiomer. This method remains a viable and often cost-effective strategy for obtaining enantiomerically pure spiroamines on both laboratory and industrial scales.

Scale-Up Considerations and Process Optimization for 2,7-Diazaspiro[3.5]nonane Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful consideration of various factors to ensure safety, efficiency, cost-effectiveness, and sustainability.

Optimization of Reaction Conditions and Reagent Stoichiometry

Process optimization is a critical step in the scale-up of any chemical synthesis. For the preparation of 2,7-diazaspiro[3.5]nonane derivatives, this involves a systematic study of reaction parameters to maximize yield and purity while minimizing costs and waste. Key parameters for optimization include temperature, pressure, reaction time, and catalyst loading.

The stoichiometry of the reagents must also be carefully controlled. In a multi-step synthesis, minimizing the excess of any particular reagent can lead to significant cost savings and reduce the burden of downstream purification. Design of Experiments (DoE) is a powerful statistical tool often employed in process chemistry to efficiently explore the effects of multiple variables on a reaction outcome, allowing for the rapid identification of optimal conditions. For instance, in the synthesis of related spiro-compounds, optimization of catalyst type, solvent, and temperature has been shown to significantly improve reaction yields. researchgate.net

Green Chemistry Principles in Diazaspiro[3.5]nonane Synthesis

Incorporating green chemistry principles into the synthesis of 2,7-diazaspiro[3.5]nonane is essential for developing environmentally responsible and sustainable manufacturing processes. rroij.comsphinxsai.com The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical processes. ijrpc.comresearchgate.net

Table 2: Application of Green Chemistry Principles to 2,7-Diazaspiro[3.5]nonane Synthesis

Green Chemistry PrincipleApplication in Diazaspiro[3.5]nonane Synthesis
Prevention Designing synthetic routes that minimize the formation of byproducts. ijrpc.com
Atom Economy Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as cycloadditions.
Less Hazardous Chemical Syntheses Selecting reagents and synthetic pathways that use and generate substances with low toxicity.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids, and minimizing the use of auxiliary substances. ijrpc.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources rather than petrochemicals. sphinxsai.com
Reduce Derivatives Avoiding unnecessary protection and deprotection steps to shorten the synthesis and reduce waste. nih.gov
Catalysis Employing catalytic reagents, especially asymmetric catalysts, over stoichiometric ones to increase efficiency and reduce waste. nih.gov

By consciously applying these principles, the synthesis of this compound and its analogues can be made more economical and environmentally friendly, aligning with the goals of modern sustainable chemistry.

Chemical Reactivity and Functionalization of 7 Ethyl 2,7 Diazaspiro 3.5 Nonane

N-Alkylation Reactions on Nitrogen Centers

The secondary amine at the 2-position of 7-ethyl-2,7-diazaspiro[3.5]nonane is amenable to N-alkylation, a fundamental transformation for introducing a wide variety of substituents. This reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen attacks an electrophilic alkyl halide or a similar alkylating agent. The presence of the ethyl group at the 7-position sterically and electronically influences the reactivity of the remaining secondary amine.

Commonly, such reactions are carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for optimizing reaction conditions and yields. For the broader class of 2,7-diazaspiro[3.5]nonanes, N-alkylation is a well-established method for generating derivatives with potential pharmacological applications. For instance, the parent compound, 2,7-diazaspiro[3.5]nonane, can be effectively alkylated with agents like benzyl bromide.

Table 1: Representative N-Alkylation Reactions on the 2,7-Diazaspiro[3.5]nonane Scaffold

Alkylating AgentBaseSolventProduct
Benzyl bromideSodium hydride (NaH)DMF or THFN-Benzyl-2,7-diazaspiro[3.5]nonane
(2-Bromoethyl)benzeneSodium hydride (NaH)DMF or THFN-(2-Phenylethyl)-2,7-diazaspiro[3.5]nonane

Note: This table illustrates the general reactivity of the 2,7-diazaspiro[3.5]nonane core, which is applicable to the secondary amine of this compound.

N-Acylation Reactions and Derivative Formation

N-acylation of the secondary amine in this compound provides a straightforward route to amide derivatives. This transformation is typically achieved by reacting the spiro-diamine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

This reaction is fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. For example, the formation of an acetamide derivative can alter the polarity and hydrogen bonding capacity of the molecule. The synthesis of tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrates the utility of N-acylation on this scaffold, where one nitrogen is protected by a Boc group while the other is acylated. nih.govchemscene.com

Table 2: Example of N-Acylation on a Protected 2,7-Diazaspiro[3.5]nonane Derivative

Acylating AgentStarting MaterialProduct
Acetic Anhydridetert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylatetert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate nih.govchemscene.com

Transformations at the Spirocenter and Ring Systems

The modification of the carbocyclic rings and the spirocenter of this compound presents a more complex synthetic challenge but offers the potential for creating novel analogs with distinct three-dimensional shapes.

Selective Oxidation and Reduction Reactions

Conversely, reduction reactions are more commonly associated with the synthesis of the diazaspiro[3.5]nonane core itself. For instance, a multi-step synthesis of a tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves a reduction step using magnesium in methanol. google.com This highlights the utility of reduction methodologies in the broader synthesis of this class of compounds.

Halogenation and Cross-Coupling Methodologies

The introduction of halogens onto the carbocyclic framework of this compound would provide valuable handles for further functionalization through cross-coupling reactions. While direct halogenation of the unsubstituted rings can be challenging due to selectivity issues, functionalization of precursor molecules followed by ring formation is a common strategy.

Once a halogenated derivative is obtained, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding the chemical space accessible from this scaffold.

Functional Group Interconversions on Substituted Derivatives

A key strategy in the chemical modification of this compound involves the synthesis of derivatives bearing functional groups that can be subsequently interconverted. A common approach is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can be selectively removed to reveal a reactive amine.

For example, the synthesis of 7-methyl-2,7-diazaspiro[3.5]nonane can be achieved from its Boc-protected precursor, 2,7-diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester, by treatment with trifluoroacetic acid in dichloromethane. chemicalbook.com This deprotection step illustrates a key functional group interconversion, unmasking the secondary amine for further reactions.

Table 3: Example of Functional Group Interconversion on a Substituted 2,7-Diazaspiro[3.5]nonane

Starting MaterialReagentProduct
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester chemicalbook.comTrifluoroacetic acid7-Methyl-2,7-diazaspiro[3.5]nonane chemicalbook.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a synthesized molecule. For 7-Ethyl-2,7-diazaspiro[3.5]nonane, HRMS would be employed to determine its exact mass, which provides strong evidence for its chemical formula, C9H18N2.

In a typical analysis using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the compound would be expected to show a prominent protonated molecular ion [M+H]+. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for its differentiation from other ions with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaCalculated m/z
[M+H]+C9H19N2+155.1543

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure. Key fragment ions would be expected from the cleavage of the ethyl group and the rupture of the spirocyclic rings.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework and determining stereochemistry.

For this compound, a suite of 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling networks between protons, allowing for the tracing of the connectivity within the ethyl group and the piperidine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying the quaternary spiro-carbon and connecting the different ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemical arrangement by identifying protons that are close in space, providing insights into the conformation of the rings.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

PositionPredicted 13C Shift (ppm)Predicted 1H Shift (ppm)Multiplicity
Spiro C~60-70--
CH2 (Azetidine)~45-55~3.0-3.5t
CH2 (Azetidine)~45-55~3.0-3.5t
CH2 (Piperidine)~50-60~2.5-3.0t
CH2 (Piperidine)~40-50~1.5-2.0m
N-CH2-CH3~50-60~2.4-2.8q
N-CH2-CH3~12-18~1.0-1.3t

Note: These are predicted values and would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of C-H, C-N, and C-C bonds and the absence of other functional groups like carbonyls or hydroxyls.

IR Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations in the 2800-3000 cm-1 region. C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm-1. The absence of a broad N-H stretching band around 3300 cm-1 would confirm the di-substitution of the nitrogens.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the spirocyclic carbon framework may give rise to a characteristic Raman signal.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Wavenumber (cm-1)AssignmentTechnique
2800-3000C-H stretchingIR, Raman
1440-1480C-H bendingIR
1000-1300C-N stretchingIR

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide unambiguous information about bond lengths, bond angles, and the precise conformation of the azetidine and piperidine rings.

This technique would definitively establish the stereochemistry at the spiro-center and the conformation of the ethyl group relative to the piperidine ring. The crystal packing information would also reveal any significant intermolecular interactions, such as hydrogen bonding if a salt were to be analyzed. While no published crystal structure for this compound is currently available, analysis of related diazaspiro compounds often reveals a chair conformation for the six-membered ring and a puckered conformation for the four-membered ring.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. mdpi.comscienceopen.com For 7-Ethyl-2,7-diazaspiro[3.5]nonane, DFT calculations can elucidate key structural parameters and electronic properties. The process involves solving the Kohn-Sham equations, which approximate the many-electron system to determine the ground-state electron density and, from it, the total energy and other properties. scienceopen.com

Geometry optimization using DFT, for instance with functionals like B3LYP or ωB97X-D and basis sets such as 6-31+G(d,p), would yield the most stable three-dimensional arrangement of the atoms. This analysis provides precise values for bond lengths, bond angles, and dihedral angles. From this optimized geometry, further calculations can determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical descriptor, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are crucial for understanding intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the this compound scaffold, which contains both a piperidine and an azetidine ring, allows it to adopt multiple three-dimensional conformations. Conformational analysis aims to identify these stable low-energy structures and map the energy landscape that governs the transitions between them. nih.govnih.gov Understanding this landscape is crucial, as the specific conformation of the molecule often dictates its biological activity.

Computational methods can systematically explore the conformational space by rotating the molecule's single bonds. For this compound, this includes the puckering of the piperidine ring (which can adopt chair, boat, or twist-boat forms), the puckering of the azetidine ring, and the orientation of the N-ethyl group. By calculating the potential energy for each conformation, a detailed energy landscape can be constructed. chemrxiv.org This map reveals the global minimum energy conformation (the most stable state) as well as other local minima (metastable states) and the energy barriers that separate them. biorxiv.org Techniques such as well-tempered metadynamics can be employed to enhance sampling and ensure a comprehensive exploration of the high-dimensional energy surface. chemrxiv.org

Molecular Dynamics (MD) Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's flexibility, conformational changes, and interactions with its environment, such as water or a protein binding site. nih.gov

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the molecule's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov When studying the molecule bound to a protein, MD simulations can reveal the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. Such simulations are performed in a more realistic environment than static docking and can show that the conformation obtained is more stable than the initial docked pose. nih.gov

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. scienceopen.comrsc.org These methods can estimate the energies of transition states and intermediates, allowing for the determination of reaction barriers and kinetics. mdpi.com This predictive power is invaluable for designing new synthetic routes or understanding a molecule's metabolic fate.

For this compound, quantum chemical methods can be used to model its behavior in various chemical transformations. For example, the reactivity of the two nitrogen atoms—one in the four-membered azetidine ring and one in the six-membered piperidine ring—can be compared. Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can systematically search for reaction pathways by applying a virtual force to induce chemical transformations, without needing to predefine the reaction coordinate. nih.govnih.gov This allows for the discovery of novel or unexpected reactions and provides a comprehensive overview of the molecule's chemical potential. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

The utility of this compound as a scaffold in drug design is heavily dependent on its ability to interact favorably with biological targets. In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are essential for predicting and optimizing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. This method is crucial for generating hypotheses about how a molecule like this compound might inhibit an enzyme or modulate a receptor.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for optimizing a lead scaffold by predicting the activity of new, yet-to-be-synthesized derivatives.

To develop a QSAR model for this compound derivatives, a training set of compounds with experimentally measured activities against a specific target is required. For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, 3D shape) is calculated. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation relating these descriptors to activity. In 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), the model is built upon the 3D steric and electrostatic fields surrounding the molecules. nih.gov A robust and validated QSAR model can then be used to screen virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov

Applications of 7 Ethyl 2,7 Diazaspiro 3.5 Nonane in Advanced Chemical Research

Building Block in Complex Organic Molecule Synthesis

The structural rigidity and functional handles of 7-Ethyl-2,7-diazaspiro[3.5]nonane make it an ideal starting material for the synthesis of more elaborate molecules. Its spirocyclic core imparts a well-defined spatial arrangement of substituents, which is a desirable feature in modern drug design and materials science.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented, the parent scaffold, 2,7-diazaspiro[3.5]nonane, is recognized as a valuable building block for creating complex polycyclic systems. The introduction of an ethyl group at the 7-position can influence the solubility, lipophilicity, and metabolic stability of the resulting molecules, making it a useful modification in the development of natural product analogs with improved pharmacokinetic properties.

The 2,7-diazaspiro[3.5]nonane framework is a favored scaffold in the generation of chemical libraries for high-throughput screening. The two distinct nitrogen atoms allow for the introduction of a wide variety of substituents, leading to the rapid creation of a diverse set of molecules. The 7-ethyl derivative serves as a specific entry point into such libraries, where the ethyl group can fine-tune the biological activity of the compounds. This approach is particularly valuable in the search for new drug candidates, where a large number of structurally related compounds are tested for their efficacy against a specific biological target.

Ligand Design and Medicinal Chemistry Research Scaffolds

The unique topology of this compound has made it a valuable scaffold in the field of medicinal chemistry. Its ability to present functional groups in a precise three-dimensional arrangement allows for the design of potent and selective ligands for a variety of biological targets.

In medicinal chemistry, the concept of bioisosteric replacement involves substituting a part of a molecule with a structurally different but functionally similar group to improve its biological properties. The 2,7-diazaspiro[3.5]nonane core has been successfully employed as a bioisostere for other cyclic systems in drug candidates. This strategy has been particularly fruitful in the development of inhibitors for challenging drug targets such as the KRAS G12C mutant protein, which is implicated in several types of cancer. The diazaspiro core can mimic the conformation of other cyclic structures while offering improved synthetic accessibility and physicochemical properties.

Derivatives of 2,7-diazaspiro[3.5]nonane have been extensively investigated as ligands for sigma receptors, which are involved in a variety of neurological processes and are targets for the treatment of pain and psychiatric disorders. chemicalbook.comnih.gov Research has shown that the diazaspiro[3.5]nonane moiety provides an optimal framework for recognition by sigma receptors, leading to high-affinity ligands. chemicalbook.comnih.gov The substitution pattern on the nitrogen atoms is crucial for tuning the affinity and selectivity for sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. For instance, studies have revealed that compounds incorporating the 2,7-diazaspiro[3.5]nonane core can exhibit low nanomolar affinity for S1R with a preference over S2R. chemicalbook.comnih.gov

Interactive Table: Sigma Receptor Affinity of 2,7-Diazaspiro[3.5]nonane Derivatives

Compound S1R Ki (nM) S2R Ki (nM) Selectivity (S2R/S1R)
Derivative 4b 2.7 27 10
Derivative 4c 3.5 Not specified Not specified

Note: The table presents data for derivatives of the parent 2,7-diazaspiro[3.5]nonane scaffold.

The ability of the this compound scaffold to position functional groups in a defined three-dimensional space makes it an excellent platform for designing molecules that can modulate protein-ligand and protein-protein interactions. A notable example is the development of covalent inhibitors of the KRAS G12C oncoprotein. In these inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key structural element that binds to the switch-II pocket of the protein. The diazaspiro core acts as a rigid linker, connecting the reactive acrylamide (B121943) group to other parts of the molecule that interact with the protein surface. This has led to the discovery of potent and metabolically stable compounds with anti-tumor activity.

Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)

There is no direct scientific literature available that documents the use of This compound as a scaffold or linker in the development of Proteolysis-Targeting Chimeras (PROTACs).

The core structure, 2,7-diazaspiro[3.5]nonane , has been identified as a valuable component in the construction of PROTAC linkers. Derivatives such as tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate are utilized as intermediates in the synthesis of PROTACs designed to target specific proteins for degradation. medchemexpress.com For example, this scaffold is a component of linkers used in degraders targeting the Estrogen Receptor (ER) and Androgen Receptor (AR). medchemexpress.com Another related intermediate, PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc, is part of a conjugate designed for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. medchemexpress.com

These examples highlight the utility of the diazaspiro[3.5]nonane framework in creating the critical linkage between a target protein ligand and an E3 ligase ligand. The specific impact of an ethyl group at the N7 position on linker conformation, cell permeability, or metabolic stability has not been reported.

Table 1: Examples of 2,7-Diazaspiro[3.5]nonane Derivatives in PROTACs

Derivative NameApplicationTargeted Proteins/LigasesCitation
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylatePROTAC Linker IntermediateER, AR medchemexpress.com
PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-BocE3 Ligase Ligand-Linker ConjugateVHL medchemexpress.com

Catalysis and Organocatalysis Applications

Specific catalytic or organocatalytic applications for This compound are not described in the reviewed scientific literature. The potential for the parent 2,7-diazaspiro[3.5]nonane scaffold in catalysis is recognized, but detailed studies are lacking.

No published research was found on the design, synthesis, or application of chiral ligands derived from This compound for use in asymmetric transformations.

The development of chiral spirocyclic ligands is an active area of research for inducing enantioselectivity in metal-catalyzed reactions. The rigid, three-dimensional structure of spiro compounds can create a well-defined chiral environment around a metal center. However, the focus has been on other spirocyclic backbones, and the diazaspiro[3.5]nonane framework, particularly the 7-ethyl derivative, has not been featured in this context.

There are no experimental or computational studies available that specifically investigate the role of This compound in stabilizing transition states or enhancing reaction rates. While the parent 2,7-diazaspiro[3.5]nonane is noted for its potential to stabilize transition states, making it a candidate for catalyst development, this remains a general proposition without specific, documented examples for the ethylated derivative.

Q & A

What are the recommended synthetic routes for 7-Ethyl-2,7-diazaspiro[3.5]nonane, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions, such as intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling. Optimization can be achieved through factorial design experiments, where variables (e.g., temperature, solvent polarity, catalyst loading) are systematically varied to identify ideal conditions. For example, a 2<sup>k</sup> factorial design (where k = number of variables) allows efficient exploration of interactions between parameters . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to predict optimal pathways before lab validation .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Focus
Key characterization techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the spirocyclic structure and ethyl substitution pattern.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9H16N2).
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with photodiode array detection.
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Focus
Safety protocols should align with SDS guidelines for structurally similar diazaspiro compounds (e.g., tert-butyl derivatives):

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Emergency Measures : Immediate rinsing for exposure and medical consultation for persistent symptoms .

How can computational chemistry aid in understanding the reactivity and stability of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites of electrophilic/nucleophilic reactivity. Molecular dynamics (MD) simulations assess conformational stability in solvent environments. For example, simulating the spirocyclic ring’s strain energy and comparing it to experimental thermal decomposition data reveals stability thresholds. COMSOL Multiphysics integration enables multi-physics modeling of reaction networks .

What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

Advanced Research Focus
Discrepancies often arise from unaccounted variables (e.g., solvent effects, impurities). A systematic approach includes:

Replicate Experiments : Ensure reproducibility under controlled conditions.

Validate Computational Models : Adjust DFT parameters (e.g., basis sets, solvation models) to better match empirical observations.

Cross-Disciplinary Validation : Compare results with analogous spirocyclic systems (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) to identify trends .

How can this compound be integrated into drug design frameworks targeting neurological receptors?

Advanced Research Focus
The spirocyclic core is a privileged scaffold in medicinal chemistry due to its conformational rigidity. Methodological steps include:

  • Structure-Activity Relationship (SAR) Studies : Modify the ethyl group or introduce substituents to optimize binding to targets like sigma-1 receptors.
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities against crystal structures of neurological proteins.
  • Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsome assays and blood-brain barrier permeability using PAMPA .

What factorial design approaches are suitable for optimizing multi-step synthesis of derivatives?

Advanced Research Focus
A mixed-level factorial design (e.g., 3×2×2) is effective for multi-step reactions. For example:

VariableLevels
Step 1 CatalystPd(OAc)2, CuI, None
Step 2 Temperature80°C, 100°C
SolventDMF, THF
Response surface methodology (RSM) further refines optimal conditions after initial screening .

How do theoretical frameworks guide mechanistic studies of this compound’s formation?

Advanced Research Focus
Mechanistic hypotheses should be rooted in organometallic or organic reaction theories. For instance, Baldwin’s rules predict feasible cyclization pathways, while frontier molecular orbital (FMO) theory explains regioselectivity. Experimental validation via kinetic isotope effects (KIE) or trapping of intermediates (e.g., using TEMPO) tests these frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.